5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
Overview
Description
“5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid” is a chemical compound with the molecular formula C29H31NO7 . It has a molecular weight of 505.57 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C29H31NO7/c1-34-26-15-19 (36-14-8-7-13-28 (31)32)16-27 (35-2)24 (26)17-30-29 (33)37-18-25-22-11-5-3-9-20 (22)21-10-4-6-12-23 (21)25/h3-6,9-12,15-16,25H,7-8,13-14,17-18H2,1-2H3, (H,30,33) (H,31,32) .Physical And Chemical Properties Analysis
This compound has a melting point of 178-180°C .Scientific Research Applications
Solid Phase Synthesis
5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid is reported to be used in new linkers for solid phase synthesis. These linkers have shown higher acid stability compared to standard trityl resins, and their application allows for high yield and excellent purity in the release of products after TFA treatment (Bleicher, Lutz, & Wuethrich, 2000).
Synthesis of β-Amino Acids
This compound has been utilized in the synthesis of N-Fmoc-protected β-amino acids. The Arndt-Eistert protocol, starting from commercially available N-Fmoc α-amino acids, leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps with high yield (Ellmerer-Müller, Brössner, Maslouh, & Takó, 1998).
Amino Acid Resolution
It is also involved in the resolution of amino acids, as seen in the preparation of constituent amino acids in AM-toxins. Specific procedures have been developed for the synthesis and resolution of these amino acids (Shimohigashi, Lee, & Izumiya, 1976).
Self-Assembled Structures
Studies have shown the self-assembled structures formed by Fmoc modified aliphatic uncharged single amino acids. This research provides insights into the mechanisms of self-assembled structure formation and their potential applications (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).
Inhibitors of Nitric Oxide Synthases
This compound has been used as a base in designing more potent inhibitors of nitric oxide synthases, demonstrating its potential in medical research (Ulhaq, Chinje, Naylor, Jaffar, Stratford, & Threadgill, 1998).
Peptide Synthesis
It plays a significant role in the synthesis of peptides with reversibly protected tertiary peptide bonds, showcasing its application in complex biochemical processes (Johnson, Quibell, Owen, & Sheppard, 1993).
Safety And Hazards
properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-19(23)11-5-6-12-21-20(24)25-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13H2,(H,21,24)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLSWWGYZWBPHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid | |
CAS RN |
123622-48-0 | |
Record name | 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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